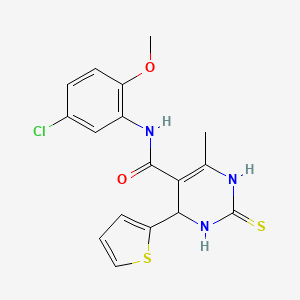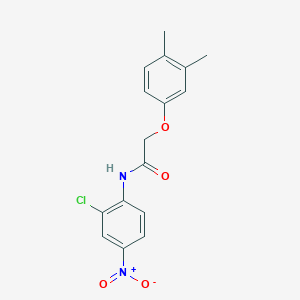![molecular formula C10H13Cl2NO2S2 B5137189 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5137189.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research for its various applications. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
作用機序
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of hydrogen ions and an increase in pH.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide depend on the specific application and dose used. In general, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been shown to decrease the production of hydrogen ions, increase pH, and decrease bicarbonate levels. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has also been shown to affect renal function, respiratory function, and cerebral blood flow.
実験室実験の利点と制限
The use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide in lab experiments has several advantages. It is a potent and selective inhibitor of carbonic anhydrase, making it an ideal tool for studying the role of this enzyme in the body. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide. It has been shown to have some toxic effects on cells and tissues, and its effects may vary depending on the specific application and dose used.
将来の方向性
There are several future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of research is the investigation of the effects of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide on other physiological processes, such as the immune system and inflammation. Additionally, the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide in combination with other drugs or therapies may also be explored for its potential synergistic effects.
合成法
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide involves the reaction of 3,4-dichlorobenzyl chloride with sodium methanesulfonate in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain pure N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide.
科学的研究の応用
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been extensively used in scientific research for its various applications. It is commonly used as a tool for studying the role of carbonic anhydrase in the body. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been used to investigate the effects of carbonic anhydrase inhibition on the acid-base balance, renal function, and respiratory function. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been used in the development of carbonic anhydrase inhibitors for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S2/c1-17(14,15)13-4-5-16-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSYHWKXSORHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5137110.png)
![3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)



![2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5137147.png)


![3-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5137164.png)


![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5137185.png)

![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5137199.png)